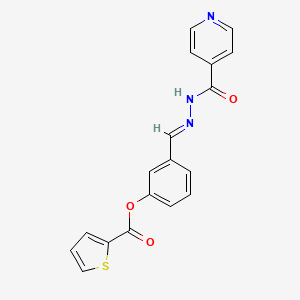![molecular formula C17H14FN3OS B5729406 N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
作用機序
The mechanism of action of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is not fully understood. However, studies have shown that the compound exerts its biological activity by binding to the active site of HDACs and CAs, thereby inhibiting their activity. The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The inhibition of CAs, on the other hand, leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance.
Biochemical and Physiological Effects
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. Inhibition of HDACs by the compound has been linked to the induction of apoptosis (programmed cell death) in cancer cells, as well as the suppression of inflammation in animal models of inflammatory disorders. Inhibition of CAs, on the other hand, has been linked to the reduction of intraocular pressure in animal models of glaucoma, as well as the inhibition of tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide in lab experiments is its selectivity for HDACs and CAs. The compound has been shown to selectively inhibit certain isoforms of these enzymes, which may be useful for studying their specific roles in biological processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide. One direction is the development of more potent analogs of the compound with improved selectivity and reduced toxicity. Another direction is the investigation of the compound's potential applications in the treatment of specific diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the compound's potential for use as a diagnostic tool in imaging studies, such as positron emission tomography (PET), may also be explored.
Conclusion
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a promising compound that has shown potential applications in scientific research. Its ability to selectively inhibit HDACs and CAs has made it a valuable tool for studying the roles of these enzymes in biological processes. However, further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in the treatment of specific diseases.
合成法
The synthesis of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves the reaction of 2-amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
科学的研究の応用
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been linked to the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. CAs, on the other hand, are enzymes that catalyze the reversible hydration of carbon dioxide and have been implicated in the regulation of acid-base balance and ion transport.
特性
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-11-5-4-7-13(9-11)16(22)19-17-21-20-15(23-17)10-12-6-2-3-8-14(12)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJKJGYCMAIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)
![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

